

3-Chloro-1H-indazole CAS number and properties

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Compound of Interest

Compound Name: 3-Chloro-1H-indazole

Cat. No.: B189458

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An In-Depth Technical Guide to **3-Chloro-1H-indazole** (CAS: 29110-74-5) for Advanced Research and Development

Introduction

3-Chloro-1H-indazole is a halogenated aromatic heterocyclic compound that has emerged as a critical building block in modern medicinal chemistry and materials science. As an analogue of indole where a carbon atom is replaced by nitrogen in the five-membered ring, the indazole scaffold is considered a "privileged structure" due to its ability to interact with a wide array of biological targets.^{[1][2][3]} The presence of a chlorine atom at the 3-position provides a versatile synthetic handle for introducing further chemical diversity, making **3-Chloro-1H-indazole** an invaluable intermediate for the synthesis of complex molecules, particularly in the development of novel therapeutics.^{[4][5]}

This guide offers a comprehensive overview for researchers and drug development professionals, detailing the compound's core properties, synthesis, reactivity, key applications, and essential safety protocols. It aims to provide not just data, but actionable insights grounded in established scientific literature.

Chapter 1: Core Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the cornerstone of its effective application in research. **3-Chloro-1H-indazole** is identified by the CAS Registry Number 29110-74-5.[\[6\]](#)[\[7\]](#) Its structure consists of a fused benzene and pyrazole ring system, with a chlorine substituent at the C3 position of the pyrazole ring.[\[4\]](#)

Chemical Structure

Caption: Chemical structure of **3-Chloro-1H-indazole**.

Data Summary Tables

The key identifiers and physicochemical properties of **3-Chloro-1H-indazole** are summarized below for quick reference.

Identifier	Value	Source(s)
CAS Number	29110-74-5	[6] [8] [9]
Molecular Formula	C ₇ H ₅ ClN ₂	[6] [7] [9]
Molecular Weight	152.58 g/mol	[6] [8] [9]
IUPAC Name	3-chloro-1H-indazole	[9]
Synonyms	3-Chloroindazole	[6] [9] [10]
EC Number	249-444-9	[6] [8] [9]
InChI Key	QPHAGNNWDZSKJH-UHFFFAOYSA-N	[9] [10]

Property	Value	Source(s)
Appearance	Almost white to light beige powder	[8][11][12]
Melting Point	149 °C (sublimes)	[7][8][10]
Boiling Point	~250.7 °C (rough estimate)	[8]
Purity	Typically ≥97%	[10]
XLogP3	2.5	[9][12]

Chapter 2: Synthesis and Reactivity

Synthesis

A common and practical method for the laboratory-scale synthesis of **3-Chloro-1H-indazole** involves the chlorination of 3-indazolone. This transformation is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl_3) in a suitable solvent.[12]

Representative Synthetic Protocol: Chlorination of 3-Indazolone

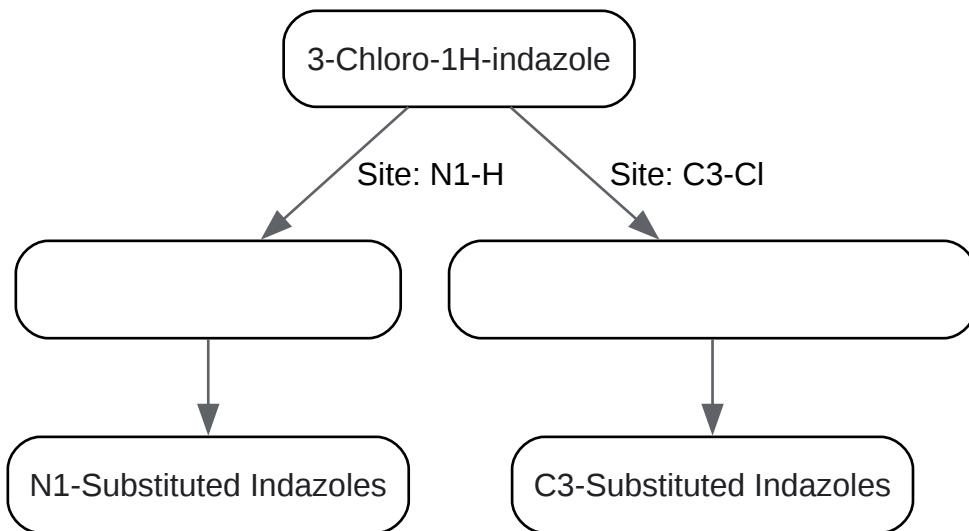
- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-indazolone in anhydrous pyridine.
- While stirring, slowly add phosphorus oxychloride (POCl_3) to the solution at room temperature.
- Heat the reaction mixture to 128-140 °C and maintain it under reflux for several hours until the reaction is complete (monitor by TLC).
- After completion, cool the mixture to room temperature, which may result in the precipitation of the product.
- Carefully quench the reaction by pouring the mixture over crushed ice.
- Collect the resulting solid precipitate by vacuum filtration.

- Wash the solid with cold water and dry under a vacuum to yield **3-Chloro-1H-indazole**. This method has been reported to produce yields in the range of 68-74%.[\[12\]](#)

Reactivity

The chemical reactivity of **3-Chloro-1H-indazole** is dominated by two primary sites: the nitrogen atom of the pyrazole ring (N1) and the chlorine-bearing carbon (C3).

- N-Functionalization: The 'H' of the N-H bond is acidic and can be readily deprotonated by a base, allowing for alkylation, arylation, or acylation at the N1 position. This is a common strategy for building molecular complexity.[\[13\]](#)
- C3 Cross-Coupling: The chloro group at the C3 position acts as an excellent leaving group in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the formation of C-C, C-N, and C-S bonds, making it a cornerstone of library synthesis for drug discovery.[\[5\]\[14\]](#)



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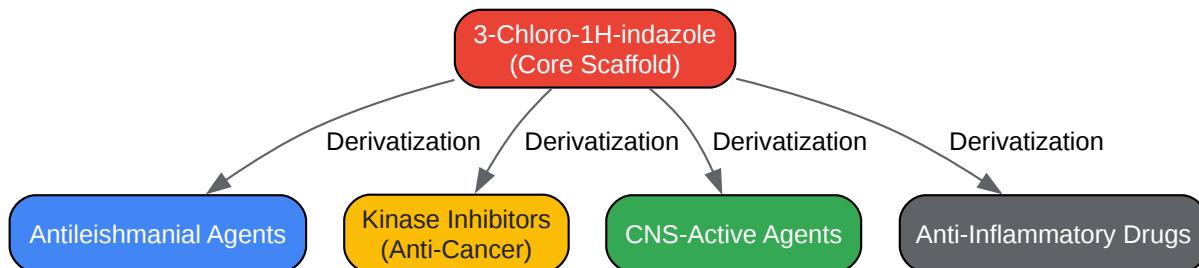
Caption: Key reactivity pathways of **3-Chloro-1H-indazole**.

A recent advancement showcases a copper-catalyzed, CO_2 radical anion-mediated $\text{C}(\text{sp}^3)\text{-N}$ bond-forming reaction, where **3-chloro-1H-indazole** serves as an exemplary substrate for coupling with alkyl bromides.[\[14\]](#) This method is notable for its mild conditions and scalability, highlighting the compound's utility in modern synthetic chemistry.[\[14\]](#)

Chapter 3: Applications in Drug Discovery and Medicinal Chemistry

The indazole core is a bioisostere of indole and is present in numerous biologically active compounds.^[3] **3-Chloro-1H-indazole** serves as a key starting material for accessing derivatives with a wide spectrum of therapeutic potential.

- **Antiparasitic Agents:** Derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and evaluated as promising candidates against *Leishmania* species.^{[1][2]} Molecular modeling studies suggest these compounds bind effectively within the active site of trypanothione reductase (TryR), a critical enzyme for the parasite's survival.^{[1][2]}
- **Oncology:** The scaffold is used to synthesize potent kinase inhibitors for cancer treatment.^[15] The carboxylic acid functionality, often introduced after modifying the chloro group, allows for derivatization into amides and esters essential for interacting with biological targets.^[15]
- **Central Nervous System (CNS) Disorders:** It is a valuable intermediate for molecules targeting the CNS.^[4] For example, granisetron, an antiemetic used in chemotherapy, is an indazole derivative.^{[3][13]}



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Caption: Therapeutic areas stemming from the **3-Chloro-1H-indazole** scaffold.

Chapter 4: Experimental Protocols

The following protocols are representative of common synthetic transformations performed using **3-Chloro-1H-indazole**.

Protocol 1: General N-Alkylation of 3-Chloro-1H-indazole

This protocol is adapted from the synthesis of related N-alkylated nitroindazoles.[13]

- **Reagents & Setup:** To a solution of **3-Chloro-1H-indazole** (1.0 eq) in a polar aprotic solvent (e.g., THF or DMF), add a suitable base such as potassium carbonate (K_2CO_3 , 2.0 eq).
- **Addition of Electrophile:** Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.2-1.5 eq) to the suspension. For increased reactivity, a catalytic amount of a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) can be added.
- **Reaction:** Stir the mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours. Monitor the reaction progress using TLC.
- **Work-up:** Upon completion, filter off the inorganic salts. Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated indazole.

Protocol 2: Copper-Catalyzed C(sp³)-N Cross-Coupling

This protocol is based on a state-of-the-art method developed for C-N bond formation.[14]

- **Reagents & Setup:** In a reaction vial, combine **3-Chloro-1H-indazole** (1.0 eq), the desired alkyl bromide (1.5 eq), $[Cu(CH_3CN)_4]PF_6$ (10 mol%), sodium formate (3.0 eq), and Cs_2CO_3 (2.0 eq).
- **Solvent and Initiator:** Add DMSO as the solvent. Then, add tert-butyl hydroperoxide (TBHP, 70 wt% in H_2O , 3.0 eq) as the radical initiator precursor.
- **Reaction:** Seal the vial and stir the mixture vigorously at room temperature for 12-24 hours.

- Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate. Purify the residue via flash column chromatography to isolate the C3-alkylated indazole product.

Chapter 5: Safety, Handling, and Storage

Proper handling of **3-Chloro-1H-indazole** is essential to ensure laboratory safety.

GHS Hazard Classification

According to the Globally Harmonized System (GHS), **3-Chloro-1H-indazole** is classified with the following hazards:[9][10]

- H315: Causes skin irritation.[6][9]
- H319: Causes serious eye irritation.[6][9]
- H335: May cause respiratory irritation.[6][9]

The corresponding signal word is Warning.[9][10]

Safety Precautions and Handling

Precautionary Code	Statement
P261	Avoid breathing dust/fume/gas/mist/vapors/spray.[6][9]
P280	Wear protective gloves/protective clothing/eye protection/face protection.[6]
P302 + P352	IF ON SKIN: Wash with plenty of soap and water.[6]
P305 + P351 + P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][9]

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[16]
- Personal Protective Equipment (PPE): Standard PPE, including safety goggles, nitrile gloves, and a lab coat, is required.[17] For weighing and transferring solids, a dust mask (e.g., N95) is recommended.[10]
- Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[16][17] Keep the container tightly sealed to prevent moisture ingress and sublimation.[16][17]

Conclusion

3-Chloro-1H-indazole is more than just a chemical intermediate; it is a strategic tool for innovation in drug discovery and materials science. Its well-defined physicochemical properties, versatile reactivity at both the N1 and C3 positions, and proven utility in synthesizing biologically active molecules underscore its importance. By adhering to established synthetic protocols and rigorous safety standards, researchers can fully leverage the potential of this powerful heterocyclic building block to advance their scientific objectives.

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